molecular formula C12H4Cl6 B1593879 2,3,3',4',5,5'-Hexachlorobiphenyl CAS No. 39635-34-2

2,3,3',4',5,5'-Hexachlorobiphenyl

Cat. No.: B1593879
CAS No.: 39635-34-2
M. Wt: 360.9 g/mol
InChI Key: AHZUOPSGLWYCNF-UHFFFAOYSA-N
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Description

2,3,3’,4’,5,5’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where multiple hydrogen atoms are replaced by chlorine atoms. 2,3,3’,4’,5,5’-Hexachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Safety and Hazards

2,3,3’,4’,5,5’-Hexachlorobiphenyl is considered a probable carcinogen . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

2,3,3’,4’,5,5’-Hexachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Cellular Effects

In cellular systems, 2,3,3’,4’,5,5’-Hexachlorobiphenyl has been associated with metabolic disruption. In vitro studies have suggested that it may contribute to the development of nonalcoholic fatty liver disease (NAFLD) .

Molecular Mechanism

At the molecular level, 2,3,3’,4’,5,5’-Hexachlorobiphenyl exerts its effects through binding interactions with biomolecules. It has been reported to bind to the XRE promoter region of genes it activates .

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,4’,5,5’-Hexachlorobiphenyl can change over time in laboratory settings. It has a biological half-life of 436.52 days , indicating its persistence in the system.

Comparison with Similar Compounds

2,3,3’,4’,5,5’-Hexachlorobiphenyl is compared with other similar compounds, such as:

The uniqueness of 2,3,3’,4’,5,5’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUOPSGLWYCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865965
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-34-2
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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